molecular formula C18H26NP B1589441 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole CAS No. 672937-61-0

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Cat. No. B1589441
M. Wt: 287.4 g/mol
InChI Key: DVVDGSKDQGMLPW-UHFFFAOYSA-N
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Description

“2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is also known as N-Phenyl-2-(di-tert-butylphosphino)pyrrole or N-Phenylpyrrol-2-yldi-tert-butylphosphine . It is a reactive dialkylbiaryl phosphine ligand .


Molecular Structure Analysis

The empirical formula for “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is C18H26NP . The molecular weight is 287.38 .


Chemical Reactions Analysis

While the specific chemical reactions involving “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” are not detailed in the search results, it is known to catalyze carbon-nitrogen bond-forming reactions .

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : RockPhos is a biphenyl-based phosphine ligand used with Pd(0) catalyst for carbon-carbon and carbon-heteroatom bond formation reactions .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Application in Cross Couplings

  • Summary of the Application : JohnPhos is used as a ligand in various cross-coupling reactions .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Application in Buchwald-Hartwig Cross Coupling Reaction

  • Summary of the Application : JohnPhos is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Application in C-X Bond Formation

  • Summary of the Application : JohnPhos is used as a ligand in C-X bond formation .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Application in Heck Reaction

  • Summary of the Application : JohnPhos is used as a ligand in Heck Reaction .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Application in Suzuki-Miyaura Coupling

  • Summary of the Application : JohnPhos is used as a ligand in Suzuki-Miyaura Coupling .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

properties

IUPAC Name

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDGSKDQGMLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464862
Record name 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

CAS RN

672937-61-0
Record name 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, C Gelbaum, ZS Campbell, PC Gould… - New Journal of …, 2017 - pubs.rsc.org
The Pd-catalyzed Suzuki coupling reactions of a series of aryl chlorides and aryl bromides containing basic nitrogen centers with arylboronic acids in water in the absence of added …
Number of citations: 14 pubs.rsc.org
SR Geenen, L Presser, T Hölzel… - … A European Journal, 2020 - Wiley Online Library
Differently 5‐substituted 8‐methoxypsoralens can be synthesized by an efficient synthetic route with various cross‐coupling methodologies, such as Suzuki, Sonogashira and Heck …
M Maclean - 2013 - dalspace.library.dal.ca
Transition-metal catalyzed transformations have revolutionized modern chemical synthesis; the 2001, 2005, and 2010 Nobel prizes in Chemistry attest to their broad applicability in …
Number of citations: 2 dalspace.library.dal.ca

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